Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955516-05-8
VCID: VC7761668
InChI: InChI=1S/C8H15NO3.ClH/c1-11-8(10)6-9-7-2-4-12-5-3-7;/h7,9H,2-6H2,1H3;1H
SMILES: COC(=O)CNC1CCOCC1.Cl
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67

Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride

CAS No.: 1955516-05-8

Cat. No.: VC7761668

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67

* For research use only. Not for human or veterinary use.

Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride - 1955516-05-8

Specification

CAS No. 1955516-05-8
Molecular Formula C8H16ClNO3
Molecular Weight 209.67
IUPAC Name methyl 2-(oxan-4-ylamino)acetate;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-11-8(10)6-9-7-2-4-12-5-3-7;/h7,9H,2-6H2,1H3;1H
Standard InChI Key BCRYNVPHEAJKBM-UHFFFAOYSA-N
SMILES COC(=O)CNC1CCOCC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a methyl ester group (COOCH3-\text{COOCH}_3), a secondary amine (NH-\text{NH}-) linked to a tetrahydropyran (oxan-4-yl) ring, and a hydrochloride counterion. The oxan-4-yl group introduces conformational rigidity, which can enhance binding specificity in biological systems.

Key Structural Features:

  • Tetrahydropyran ring: A six-membered oxygen-containing heterocycle with a chair conformation.

  • Amino acid ester backbone: Facilitates solubility in polar solvents and participation in peptide coupling reactions.

  • Hydrochloride salt: Improves crystallinity and stability compared to the free base.

Physicochemical Properties

PropertyValue
Molecular formulaC8H16ClNO3\text{C}_8\text{H}_{16}\text{ClNO}_3
Molecular weight209.67 g/mol
SolubilitySoluble in water, DMSO, methanol
Melting pointNot reported (decomposes above 200°C)
LogP (partition coefficient)Estimated 0.8–1.2 (moderate lipophilicity)

The hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays .

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The compound is typically synthesized via a nucleophilic substitution reaction between oxan-4-ylamine and methyl chloroacetate in the presence of a base (e.g., sodium bicarbonate):

Oxan-4-ylamine+ClCH2COOCH3BaseMethyl 2-[(oxan-4-yl)amino]acetateHClHydrochloride salt\text{Oxan-4-ylamine} + \text{ClCH}_2\text{COOCH}_3 \xrightarrow{\text{Base}} \text{Methyl 2-[(oxan-4-yl)amino]acetate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Critical Parameters for Yield Optimization:

  • Temperature: 0–5°C to minimize ester hydrolysis.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane for optimal amine reactivity.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Industrial Production

Scale-up processes prioritize cost efficiency and minimal waste:

  • Continuous flow reactors: Enhance mixing and heat transfer.

  • Catalytic systems: Acid scavengers (e.g., polymer-bound carbonate) reduce HCl byproduct accumulation.

Reactivity and Functionalization Pathways

Nucleophilic Substitution

The secondary amine undergoes alkylation or acylation to produce derivatives:

R-X+Methyl 2-[(oxan-4-yl)amino]acetateR-substituted derivatives\text{R-X} + \text{Methyl 2-[(oxan-4-yl)amino]acetate} \rightarrow \text{R-substituted derivatives}

Common reagents include alkyl halides (R-X) or acyl chlorides (R-COCl).

Ester Hydrolysis

The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions:

Methyl esterNaOH2-[(oxan-4-yl)amino]acetic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{2-[(oxan-4-yl)amino]acetic acid} + \text{CH}_3\text{OH}

This product serves as a precursor for peptide conjugates .

OrganismMIC (µg/mL)Reference Model
Staphylococcus aureus128Ciprofloxacin (MIC: 1 µg/mL)
Escherichia coli>256Ampicillin (MIC: 8 µg/mL)

While the compound itself shows modest activity, structural analogs with fluorinated aryl groups exhibit improved potency .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundLogPAqueous Solubility (mg/mL)
Methyl 2-[(oxan-4-yl)amino]acetate HCl1.045
Ethyl 2-[(oxan-4-yl)amino]acetate1.428
4-Fluorophenyl analog2.212

Larger ester groups (e.g., ethyl) increase lipophilicity but reduce solubility, impacting bioavailability.

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